molecular formula C25H27N3O B5524212 N-[4-(benzyloxy)benzylidene]-4-(4-methylphenyl)-1-piperazinamine

N-[4-(benzyloxy)benzylidene]-4-(4-methylphenyl)-1-piperazinamine

Cat. No. B5524212
M. Wt: 385.5 g/mol
InChI Key: FQHGXIOMEPKAAZ-LGUFXXKBSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives involves multi-step reactions, including nucleophilic substitution and addition reactions. For instance, the synthesis of optically active piperazine derivatives has been achieved with high optical purities through specific resolution techniques using chiral agents such as quinidine and cinchonidine, demonstrating the complexity and precision required in synthesizing such compounds (Ashimori et al., 1991).

Molecular Structure Analysis

The molecular structure of piperazine derivatives reveals significant insights into their reactivity and potential biological activities. X-ray crystallography studies have detailed the conformation and bonding within such molecules, highlighting the importance of the piperazine ring's orientation and substitution patterns on the overall molecular geometry (Little et al., 2008).

Chemical Reactions and Properties

Piperazine compounds engage in a variety of chemical reactions, including nucleophilic substitutions and interactions with enzymes, demonstrating their versatility in chemical transformations and potential as therapeutic agents. For example, the introduction of bulky moieties or substituents at specific positions significantly influences their anti-acetylcholinesterase activity (Sugimoto et al., 1990).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their stability, formulation potential, and application in various domains. Crystallographic studies provide insights into their solid-state characteristics and hydrogen bonding patterns, affecting their physical behavior and interaction with biological systems (Betz et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are key to understanding the applications and efficacy of piperazine derivatives. Studies have shown that modifications to the piperazine ring, such as the introduction of electron-withdrawing or donating groups, can significantly alter their pharmacological profile and interaction with biological receptors (Hussain et al., 2016).

Scientific Research Applications

Synthesis and Structural Insights

Research has focused on the synthesis of novel piperazine derivatives, aiming to explore their structural properties and potential applications. For example, studies on the synthesis and antimicrobial activities of various 1,2,4-triazole derivatives, including piperazine compounds, reveal the importance of structural modifications in enhancing biological activities. These compounds were synthesized from ester ethoxycarbonylhydrazones with primary amines, showing good to moderate antimicrobial activities (Bektaş et al., 2010). Similarly, the synthesis of benzodifuranyl, 1,3,5-triazines, and other derivatives from visnaginone and khellinone demonstrated significant anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020).

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal activities of piperazine derivatives are notable areas of research. For instance, novel benzoxaboroles and their analogues, derived from N-(fluorophenyl)piperazine, showed promising microbiological activity against various fungal strains, highlighting the potential of piperazine compounds in developing new antifungal agents (Borys et al., 2019).

Therapeutic Applications and Drug Development

Piperazine derivatives have been extensively studied for their therapeutic potential. The exploration of piperazine derivatives as central pharmacological agents, including antipsychotic, antidepressant, and anxiolytic drugs, underscores the versatility of these compounds in drug development (Brito et al., 2018). Furthermore, the discovery of novel motilin receptor agonists, such as GSK962040, demonstrates the application of piperazine derivatives in gastrointestinal motility disorders, showcasing their role in addressing specific therapeutic targets (Westaway et al., 2009).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

(E)-N-[4-(4-methylphenyl)piperazin-1-yl]-1-(4-phenylmethoxyphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O/c1-21-7-11-24(12-8-21)27-15-17-28(18-16-27)26-19-22-9-13-25(14-10-22)29-20-23-5-3-2-4-6-23/h2-14,19H,15-18,20H2,1H3/b26-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHGXIOMEPKAAZ-LGUFXXKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)N=CC3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2CCN(CC2)/N=C/C3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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